Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
The synthesis of Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and using a suitable solvent .
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share the triazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Fluorinated compounds: Compounds containing trifluoromethoxy or other fluorinated groups exhibit unique properties, such as increased stability and lipophilicity.
Phenyl derivatives: Compounds with phenyl rings and various substituents can have diverse applications in chemistry and biology.
The uniqueness of this compound lies in its combination of the trifluoromethoxy group, triazole ring, and ethyl ester group, which confer specific chemical and biological properties.
Biological Activity
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate with a trifluoromethoxy-substituted phenyl group. The general synthetic route can be summarized as follows:
- Preparation of the Triazole Ring : The starting material is an appropriate substituted hydrazine that reacts with ethyl acetoacetate to form the triazole scaffold.
- Introduction of the Trifluoromethoxy Group : This is achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
- Carboxylation : The final step involves carboxylation to yield the desired ethyl ester derivative.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising results:
- In vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines such as HCT-116 and T47D revealed IC50 values of 27.3 µM and 43.4 µM respectively, suggesting moderate cytotoxic effects . The mechanism appears to involve the induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Cholinesterase Inhibition : Preliminary studies suggest that derivatives containing the triazole ring can act as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the relevance of this compound in drug development:
- Study on Antimicrobial Efficacy : A comparative study evaluated various triazole derivatives for their antimicrobial efficacy. This compound was among the top performers against resistant bacterial strains .
- Cancer Cell Apoptosis Induction : Research demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines, supporting its potential role in cancer therapy .
Properties
Molecular Formula |
C12H10F3N3O3 |
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Molecular Weight |
301.22 g/mol |
IUPAC Name |
ethyl 3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H10F3N3O3/c1-2-20-11(19)10-16-9(17-18-10)7-3-5-8(6-4-7)21-12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18) |
InChI Key |
POAQWVGGFFBASO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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